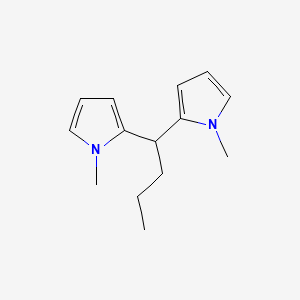
3-Methyl-4-(piperidin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(piperidin-4-ylmethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a piperidine ring attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(piperidin-4-ylmethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol.
Attachment of the Piperidine Ring to the Benzene Ring: This step involves the reaction of the synthesized piperidine derivative with a benzene ring substituted with a methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions using optimized conditions to ensure high yield and purity. The use of ionic liquids as catalysts has been explored to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-4-(piperidin-4-ylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound’s structure suggests potential pharmacological applications, including the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and aniline group allow the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Piperidin-4-ylmethyl)aniline: Lacks the methyl group on the benzene ring.
3-Methyl-4-(piperidin-4-yloxy)methyl)aniline: Contains an oxygen atom linking the piperidine ring to the benzene ring.
Uniqueness: 3-Methyl-4-(piperidin-4-ylmethyl)aniline is unique due to the presence of both a piperidine ring and a methyl group on the benzene ring.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-4-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9,14H2,1H3 |
InChI Key |
PSCZWKKNUWEPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)



![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)




![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
